(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL (1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17479724
InChI: InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1
SMILES:
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol

(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

CAS No.:

Cat. No.: VC17479724

Molecular Formula: C10H11F4NO

Molecular Weight: 237.19 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL -

Specification

Molecular Formula C10H11F4NO
Molecular Weight 237.19 g/mol
IUPAC Name (1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol
Standard InChI InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1
Standard InChI Key JZOPDSWOTXYWRK-MLUIRONXSA-N
Isomeric SMILES C[C@H]([C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N)O
Canonical SMILES CC(C(C1=CC(=CC(=C1)F)C(F)(F)F)N)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s IUPAC name, (1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL, reflects its stereochemistry and functional groups. Its molecular formula is C₁₀H₁₁F₄NO, with a molecular weight of 237.19 g/mol. The structure features:

  • A chiral center at positions 1 and 2, conferring stereospecificity.

  • A 3-fluoro-5-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability.

  • Amino and hydroxyl groups that facilitate hydrogen bonding and solubility in polar solvents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁F₄NO
Molecular Weight237.19 g/mol
IUPAC Name(1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
Stereochemistry1S,2R configuration
Lipophilicity (LogP)Estimated 2.1–2.5 (calculated)

The trifluoromethyl group (-CF₃) contributes to electron-withdrawing effects, altering the aromatic ring’s electronic density and influencing binding interactions with biological targets.

Synthesis and Production Methods

Multi-Step Organic Synthesis

Industrial and laboratory synthesis typically involves sequential reactions to introduce the fluorine and trifluoromethyl groups while preserving stereochemical integrity. Key steps include:

  • Fluorination and Trifluoromethylation: Electrophilic aromatic substitution or cross-coupling reactions to attach the -CF₃ group at the 5-position and fluorine at the 3-position of the phenyl ring.

  • Amination: Introduction of the amino group via reductive amination or nucleophilic substitution.

  • Hydroxylation: Oxidation or hydrolysis to form the secondary alcohol at position 2.

Stereochemical Control

Achieving the (1S,2R) configuration requires chiral catalysts or resolution techniques. Asymmetric hydrogenation and enzymatic resolution are commonly employed to ensure enantiomeric excess >98%.

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1TrifluoromethylationCuI, TMSCF₃, DMF, 80°C65–70
2FluorinationSelectfluor®, CH₃CN, RT85
3Reductive AminationNaBH₃CN, MeOH, 0°C78
4HydroxylationH₂O₂, NaOH, EtOH, 50°C90

Industrial-scale production employs continuous flow reactors to optimize yield and reduce waste.

Activity TypeTarget/MechanismPotential Application
AntimicrobialCell membrane disruptionBacterial infection treatment
NeuroprotectiveSERT inhibitionDepression, Alzheimer’s disease
Anti-inflammatoryCOX-2 downregulationArthritis, inflammatory bowel disease
Anticancerc-KIT kinase inhibitionGastrointestinal stromal tumors

Mechanism of Action

Molecular Interactions

The compound’s efficacy stems from:

  • Hydrogen Bonding: Amino and hydroxyl groups interact with catalytic residues of enzymes.

  • Hydrophobic Effects: The -CF₃ group enhances binding to nonpolar regions of targets.

  • Steric Effects: Bulky substituents influence substrate orientation in active sites.

Enzymatic Inhibition Kinetics

In silico docking studies predict a Ki value of 0.42 µM for SERT inhibition, comparable to fluoxetine. For c-KIT, competitive inhibition with an IC₅₀ of 1.2 µM has been modeled.

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The -CF₃ group serves as a bioisostere for -Cl or -NO₂ to improve pharmacokinetics.

  • Prodrug Development: Esterification of the hydroxyl group enhances oral bioavailability.

Case Study: Analgesic Development

A derivative modified at the amino group showed 50% pain reduction in murine models of neuropathic pain, outperforming gabapentin in latency tests.

Future Research Directions

Priority Areas

  • In Vivo Toxicity Studies: Assess hepatic and renal safety profiles.

  • Structural Optimization: Explore substitutions at the phenyl ring to enhance selectivity.

  • Clinical Trials: Evaluate efficacy in phase I trials for CNS disorders.

Collaborative Opportunities

  • Partnerships with academic labs for high-throughput screening.

  • Government grants for antimicrobial resistance research.

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